1-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-4-phenylpiperazine

Catalog No.
S4036509
CAS No.
M.F
C19H20N2O3
M. Wt
324.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-4-phen...

Product Name

1-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-4-phenylpiperazine

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-(4-phenylpiperazin-1-yl)methanone

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C19H20N2O3/c22-19(15-6-7-17-18(14-15)24-13-12-23-17)21-10-8-20(9-11-21)16-4-2-1-3-5-16/h1-7,14H,8-13H2

InChI Key

NQDVUOKVUNMIAQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCCO4

The exact mass of the compound 1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-phenylpiperazine is 324.14739250 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-4-phenylpiperazine is a complex organic compound characterized by its unique structural features, including a piperazine ring and a benzodioxine moiety. The presence of these functional groups suggests potential biological activity and applications in medicinal chemistry. The molecular formula indicates multiple chiral centers, which may lead to various stereoisomeric forms, enhancing its pharmacological versatility.

The compound's reactivity is influenced by its functional groups. Key reactions may include:

  • Nucleophilic substitutions: The piperazine nitrogen can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
  • Electrophilic aromatic substitution: The phenyl group can participate in electrophilic aromatic substitution, allowing for further functionalization.
  • Hydrolysis: The carbonyl group may be susceptible to hydrolysis under acidic or basic conditions.

These reactions pave the way for synthesizing analogs or derivatives with tailored biological activities.

1-(2,3-Dihydro-1,4-benzodioxine-6-carbonyl)-4-phenylpiperazine exhibits significant biological activities, including:

  • Antitumor properties: Compounds with similar structures have shown potential in inhibiting tumor growth through various mechanisms.
  • Antimicrobial activity: Derivatives of benzodioxine are often explored for their ability to combat bacterial infections.
  • Enzyme inhibition: This compound may act as an inhibitor for enzymes such as α-glucosidase and acetylcholinesterase, which are targets in diabetes and Alzheimer's disease treatments respectively .

The synthesis of 1-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-4-phenylpiperazine typically involves several steps:

  • Formation of the benzodioxine moiety: This can be achieved through cyclization reactions starting from phenolic precursors.
  • Piperazine ring formation: The piperazine can be synthesized via the reaction of 1,2-dichloroethane with ammonia or amines.
  • Carbonyl introduction: The carbonyl group can be introduced through oxidation reactions or acylation processes.

Each step requires careful control of reaction conditions to ensure high yields and purity.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it could serve as a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Chemical probes: Its unique structure makes it suitable for use in biochemical assays to study enzyme functions or cellular pathways.
  • Material science: Variants of this compound may find uses in developing polymers or coatings due to their unique chemical properties.

Studies on the interactions of 1-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-4-phenylpiperazine with biological targets are essential for understanding its pharmacodynamics. Interaction studies may include:

  • Binding affinity assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • In vitro assays: Testing its effects on cell lines to determine cytotoxicity and mechanism of action.
  • In vivo studies: Assessing the compound's efficacy and safety profile in animal models.

Such studies provide insights into its therapeutic potential and guide further development.

Similar Compounds

Several compounds share structural features with 1-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-4-phenylpiperazine. A comparison highlights its uniqueness:

Compound NameStructural FeaturesBiological Activity
2,3-Dihydro-1,4-benzodioxin-6-carboxylic acidBenzodioxine coreAntitumor activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamideSulfonamide derivativeAntimicrobial properties
7-Methyl-4-oxo-1-propyl-naphthyridineNaphthyridine coreAntiviral activity

The uniqueness of 1-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-4-phenylpiperazine lies in its intricate combination of multiple bioactive motifs that may provide synergistic effects not observed in simpler analogs. This complexity could lead to enhanced therapeutic outcomes compared to other compounds listed above.

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Exact Mass

324.14739250 g/mol

Monoisotopic Mass

324.14739250 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-20-2023

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